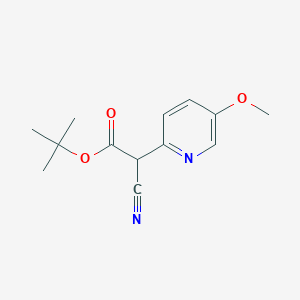
(E)-2-hydroxy-1-phenylguanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-hydroxy-1-phenylguanidine is an organic compound that features a guanidine group attached to a phenyl ring with a hydroxyl group in the E-configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-hydroxy-1-phenylguanidine typically involves the reaction of phenyl isocyanate with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired E-configuration. The process involves:
Reacting phenyl isocyanate with hydroxylamine: in an appropriate solvent such as ethanol or methanol.
Maintaining the reaction temperature: at around 0-5°C to control the reaction rate and prevent side reactions.
Purifying the product: through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to ensure consistent product quality and efficient use of resources.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-hydroxy-1-phenylguanidine undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-oxo-1-phenylguanidine.
Reduction: Formation of 2-amino-1-phenylguanidine.
Substitution: Formation of various substituted phenyl derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
(E)-2-hydroxy-1-phenylguanidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which (E)-2-hydroxy-1-phenylguanidine exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-hydroxy-1-phenylguanidine: Lacks the E-configuration, which may affect its reactivity and interactions.
2-amino-1-phenylguanidine: Similar structure but with an amino group instead of a hydroxyl group.
2-oxo-1-phenylguanidine: Contains a carbonyl group instead of a hydroxyl group.
Uniqueness
(E)-2-hydroxy-1-phenylguanidine is unique due to its specific configuration and functional groups, which confer distinct chemical and biological properties. Its E-configuration and hydroxyl group make it particularly interesting for certain applications where these features are crucial for activity.
Propiedades
Fórmula molecular |
C7H9N3O |
|---|---|
Peso molecular |
151.17 g/mol |
Nombre IUPAC |
1-hydroxy-2-phenylguanidine |
InChI |
InChI=1S/C7H9N3O/c8-7(10-11)9-6-4-2-1-3-5-6/h1-5,11H,(H3,8,9,10) |
Clave InChI |
NPMOWVIHURUZDS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=C(N)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-methoxy-4-[4-(2-methylpropyl)piperazin-1-yl]aniline](/img/structure/B8715474.png)
![3-[(2-Chloro-3-nitroquinolin-4-yl)amino]propan-1-ol](/img/structure/B8715487.png)




